molecular formula C5H3BrFNO B1441861 2-Bromo-5-fluoropyridine 1-oxide CAS No. 935534-39-7

2-Bromo-5-fluoropyridine 1-oxide

Cat. No. B1441861
CAS RN: 935534-39-7
M. Wt: 191.99 g/mol
InChI Key: RDZPKTQDXLFGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluoropyridine 1-oxide is a chemical compound with the molecular formula C5H3BrFNO and a molecular weight of 191.99 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of 2-Bromo-5-fluoropyridine 1-oxide can be achieved through palladium-catalyzed reactions . For instance, it can undergo a Suzuki coupling reaction with phenylboronic acid . Additionally, it can undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-fluoropyridine 1-oxide is 1S/C5H3BrFNO/c6-5-2-1-4 (7)3-8 (5)9/h1-3H . The SMILES string representation is Fc1ccc (Br)nc1 .


Chemical Reactions Analysis

2-Bromo-5-fluoropyridine 1-oxide can participate in various chemical reactions. For example, it can be used in the synthesis of 5-fluoro-2-phenylpyridine via a Suzuki coupling reaction with phenylboronic acid . It can also undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .


Physical And Chemical Properties Analysis

2-Bromo-5-fluoropyridine 1-oxide is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are important in various fields due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in these compounds often leads to reduced basicity and lower reactivity compared to their chlorinated and brominated analogues2-Bromo-5-fluoropyridine 1-oxide serves as a precursor in the synthesis of fluorinated pyridines, which are used in the development of pharmaceuticals and agrochemicals .

Radiopharmaceuticals

The synthesis of 18 F-substituted pyridines is crucial for local radiotherapy of cancer. These compounds are potential imaging agents for various biological applications2-Bromo-5-fluoropyridine 1-oxide can be used to introduce fluorine-18, a radioactive isotope, into pyridine rings, creating compounds that are valuable in positron emission tomography (PET) imaging .

Agricultural Chemistry

In the search for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification2-Bromo-5-fluoropyridine 1-oxide can be utilized to synthesize fluorine-containing pyridines, which have been commercialized as active ingredients in agricultural chemicals .

Material Science

The compound’s ability to participate in various chemical reactions makes it a valuable building block in material science. It can be used to create novel materials with specific electronic or photonic properties, which are essential in the development of advanced technologies .

Organic Synthesis

As a reagent, 2-Bromo-5-fluoropyridine 1-oxide is involved in organic synthesis processes, particularly in the construction of complex molecules. Its reactivity allows for selective substitution reactions, which are fundamental in synthesizing a wide range of organic compounds .

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-5-fluoropyridine 1-oxide is used to develop new drugs. Its incorporation into molecules can significantly alter their pharmacokinetic and pharmacodynamic profiles, leading to the discovery of compounds with potential therapeutic benefits .

Environmental Science

This compound can be used in environmental science research to study the behavior of fluorinated organic compounds in the environment. Understanding the degradation and interaction of such compounds with environmental factors is crucial for assessing their impact .

Chemical Education

Lastly, 2-Bromo-5-fluoropyridine 1-oxide can be used in educational settings to demonstrate various chemical reactions and synthesis techniques. It provides a practical example for students learning about the intricacies of organic chemistry and the role of halogenated compounds in synthesis .

Safety and Hazards

2-Bromo-5-fluoropyridine 1-oxide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-5-fluoro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-5-2-1-4(7)3-8(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZPKTQDXLFGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1F)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716931
Record name 2-Bromo-5-fluoro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoropyridine 1-oxide

CAS RN

935534-39-7
Record name 2-Bromo-5-fluoro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-5-fluoropyridine (15 g, 85.6 mmol), trifluoroacetic acid (70 mL, 908 mmol) and hydrogen peroxide (35% in water) (9 mL, 105 mmol) were stirred overnight at 70° C. The mixture was poured into water and extracted with dichloromethane. The organic layers were washed with NaHCO3 (aq), dried over MgSO4 and the solvent was removed i.vac.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-fluoropyridine 1-oxide
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-fluoropyridine 1-oxide
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-fluoropyridine 1-oxide
Reactant of Route 4
2-Bromo-5-fluoropyridine 1-oxide
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-fluoropyridine 1-oxide
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-fluoropyridine 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.